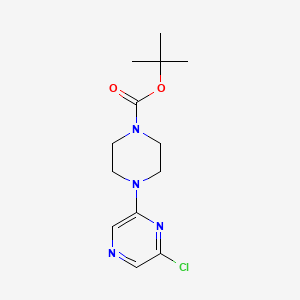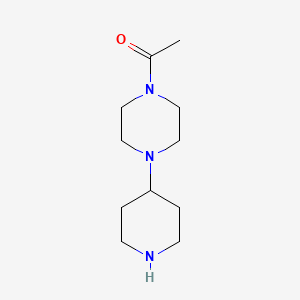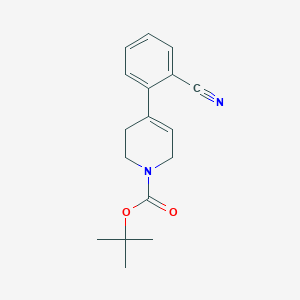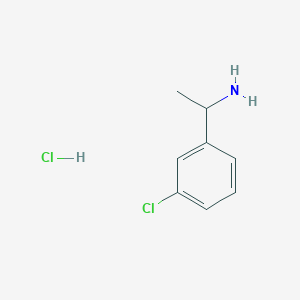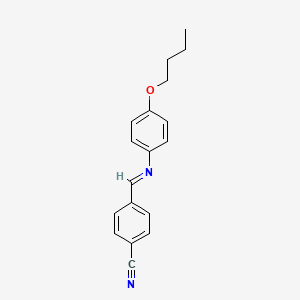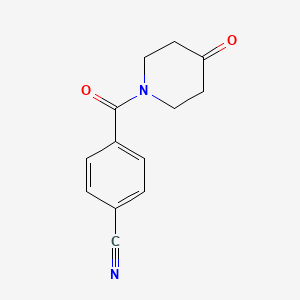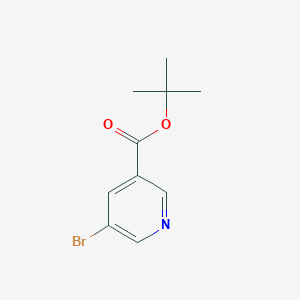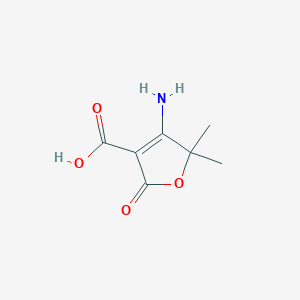
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 139003-89-7 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Name: 4-amino-5,5-dimethyl-2-oxo-2,5-dihydro-3-furancarboxylic acid . The Inchi Code for this compound is 1S/C7H9NO4/c1-7(2)4(8)3(5(9)10)6(11)12-7/h8H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.15 . It is a solid in physical form . More detailed physical and chemical properties like melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Synthesis of γ,γ-Disubstituted α- and β-Amino-Butyrolactones
Research by Brinkmann et al. (2000) explored the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones, utilizing l-aspartic acid as a chiral building block. This study highlighted the versatility of compounds like 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in producing enantiomerically pure forms of these lactones, which have potential applications in medicinal chemistry (Brinkmann et al., 2000).
Synthesis of Tetrahydroquinoline Carboxylic Acids
Rudenko et al. (2012) demonstrated the synthesis of 2-substituted tetrahydroquinoline carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This synthesis method, supported by quantum-chemical calculations, underscores the role of 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid derivatives in producing complex organic compounds (Rudenko et al., 2012).
Cross-Claisen Condensation for Heterocyclic γ-Amino Acids
Mathieu et al. (2015) reported a chemical route to synthesize orthogonally protected ATCs (Amino(methyl)-1,3-thiazole-5-carboxylic acids), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking protein secondary structures. The synthesis centered on cross-Claisen condensations, showcasing the potential of 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in creating diverse amino acid structures (Mathieu et al., 2015).
Preparation of Polyacetylenes for Chirality Assignment
Yashima et al. (1997) synthesized phenylacetylenes bearing amino groups, including 4-amino, for chirality assignment of carboxylic acids. This study demonstrates the potential of amino-substituted compounds like 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in developing probes for determining the chirality of acids (Yashima et al., 1997).
Application in the Synthesis of Biologically Active Triazoles
Ferrini et al. (2015) explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. This research highlights the relevance of amino acids like 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in synthesizing biologically active compounds (Ferrini et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-amino-5,5-dimethyl-2-oxofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-7(2)4(8)3(5(9)10)6(11)12-7/h8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXYXJDDIVIIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

